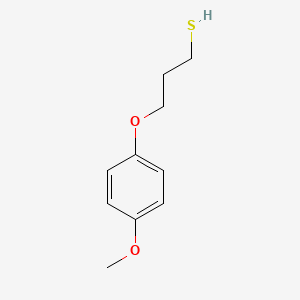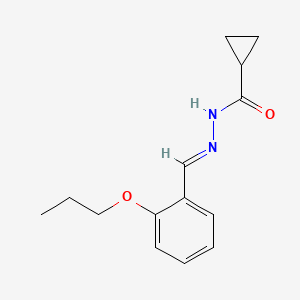
3-(4-methoxyphenoxy)-1-propanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-1-propanethiol, also known as MPPT, is a chemical compound that has garnered interest in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenoxy)-1-propanethiol is not yet fully understood. However, studies have suggested that it may exert its effects through the modulation of various signaling pathways, including the Nrf2/ARE and NF-κB pathways.
Biochemical and Physiological Effects
3-(4-methoxyphenoxy)-1-propanethiol has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant and anti-inflammatory properties, as well as its ability to protect against oxidative stress-induced cell damage. In vivo studies have shown that 3-(4-methoxyphenoxy)-1-propanethiol can improve cognitive function and reduce inflammation in animal models of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-methoxyphenoxy)-1-propanethiol is its relatively low toxicity, making it a safe compound for use in laboratory experiments. However, its low solubility in water can make it difficult to work with, and its mechanism of action is not yet fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 3-(4-methoxyphenoxy)-1-propanethiol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. Additionally, its potential applications in agriculture and materials science warrant further investigation. Finally, the development of new synthesis methods for 3-(4-methoxyphenoxy)-1-propanethiol may improve its solubility and expand its potential applications.
Méthodes De Synthèse
3-(4-methoxyphenoxy)-1-propanethiol can be synthesized through a multistep process involving the reaction of 4-methoxyphenol with 1-chloropropane, followed by the reaction of the resulting product with sodium hydrosulfide. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(4-methoxyphenoxy)-1-propanethiol has been studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, 3-(4-methoxyphenoxy)-1-propanethiol has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, 3-(4-methoxyphenoxy)-1-propanethiol has been studied for its ability to enhance plant growth and protect against environmental stressors such as drought and salt. In materials science, 3-(4-methoxyphenoxy)-1-propanethiol has been used as a crosslinking agent for the synthesis of polymers.
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-3-5-10(6-4-9)12-7-2-8-13/h3-6,13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMABRGGUDTGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)

![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)

![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![1-benzyl-4-[2-(2,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5036614.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)